molecular formula C12H8BrClN2O2S B3634822 5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide

5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B3634822
M. Wt: 359.63 g/mol
InChI Key: QZKSVXMTOMULGD-UHFFFAOYSA-N
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Description

5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products with higher oxidation states, such as carboxylic acids or ketones.

    Reduction: Products with lower oxidation states, such as alcohols or amines.

Scientific Research Applications

5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-bromophenyl)furan-2-carboxamide
  • N-(4-bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamid
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O2S/c13-10-6-5-9(18-10)11(17)16-12(19)15-8-3-1-7(14)2-4-8/h1-6H,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKSVXMTOMULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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